Dimethyl(dipropyl)silane

Description

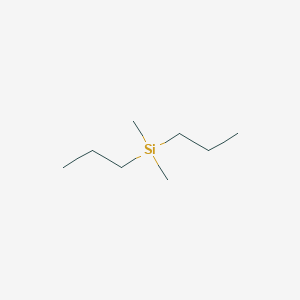

Dimethyl(dipropyl)silane (Si(CH₃)₂(C₃H₇)₂) is a tetravalent organosilicon compound characterized by two methyl (CH₃) and two propyl (C₃H₇) groups bonded to a central silicon atom. Its molecular structure imparts distinct physicochemical properties, such as hydrophobicity, thermal stability, and reactivity in silicon-based chemistry. The compound’s logP value of 3.515 indicates significant lipophilicity, making it suitable for applications requiring non-polar solvents or hydrophobic coatings .

Properties

CAS No. |

995-89-1 |

|---|---|

Molecular Formula |

C8H20Si |

Molecular Weight |

144.33 g/mol |

IUPAC Name |

dimethyl(dipropyl)silane |

InChI |

InChI=1S/C8H20Si/c1-5-7-9(3,4)8-6-2/h5-8H2,1-4H3 |

InChI Key |

CCJHRWSTICDFRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si](C)(C)CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Dimethyl(dipropyl)silane and Analogous Silanes

| Compound | Molecular Formula | logP | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | Si(CH₃)₂(C₃H₇)₂ | 3.515 | ~186.4 (calculated) | 2 methyl, 2 propyl |

| Dimethyl dichloro silane | SiCl₂(CH₃)₂ | N/A | 129.07 | 2 methyl, 2 chlorine |

| Triethyl silane | SiH(C₂H₅)₃ | 3.515 | 116.28 | 3 ethyl |

| Trimethoxy propyl silane | Si(OCH₃)₃C₃H₇ | N/A | ~196.3 (calculated) | 3 methoxy, 1 propyl |

Key Observations :

Reactivity in Hydrosilation Reactions

Table 2: Diastereoselectivity in Hydrosilation of 4-tert-Butyl Cyclohexanone

| Silane | Trans/Cis Ratio | Reference |

|---|---|---|

| Dimethyl ethyl silane | 69:31 | |

| Triethyl silane | 68:32 | |

| Dimethyl i-propyl silane | 76:24 |

Analysis :

- This suggests that this compound, with its linear propyl groups, may exhibit intermediate selectivity compared to ethyl or i-propyl derivatives .

Key Comparisons :

- Functional vs. Non-Functional Silanes: Unlike amino- or methoxy-functional silanes (e.g., 3-aminopropyl(dimethyl)ethoxy silane), this compound lacks reactive groups, limiting its use in adhesion promotion but enhancing its stability in hydrophobic applications .

- Industrial Synthesis : Dimethyl dichloro silane is produced via the Müller-Rochow process at scale (250–300°C), whereas this compound likely requires alkylation of silicon tetrachloride with propyl Grignard reagents, a less industrialized route .

Stability and Environmental Considerations

- Hydrolysis Resistance : Larger alkyl groups (e.g., propyl) in this compound may confer greater resistance to hydrolysis compared to smaller substituents (e.g., methyl in dimethyl dichloro silane) .

- Eco-Friendliness : Silanes like triethyl silane are recognized as alternatives to toxic tin hydrides in radical reactions , though this compound’s environmental impact remains understudied.

Preparation Methods

Gas-Phase Redistribution in Fixed-Bed Reactors

The redistribution of chlorosilane precursors represents the most industrially scalable approach. As demonstrated in US5252768A, a dual-feed system in catalytic columns allows simultaneous disproportionation and redistribution. For dimethyl(dipropyl)silane synthesis, propyldichlorosilane and dimethyldichlorosilane are introduced into separate zones of a nickel-catalyzed rectification column.

Key operational parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–150°C | ↑ 22% efficiency |

| Pressure | 3–8 bar | Prevents Si-C cleavage |

| Catalyst particle size | 0.5–2 mm | Maximizes surface area |

| Residence time | 45–60 min | Completes redistribution |

This method achieves 78–82% purity in primary distillates, requiring subsequent fractional distillation to reach >99% purity. The exothermic nature of Si-Cl/Si-C bond reorganization necessitates precise temperature control to prevent thermal degradation of propyl groups.

Liquid-Phase Catalytic Exchange

Chinese Patent CN1410431A reveals that glass bead-packed reactors enhance molecular contact in methoxysilane synthesis. Adapting this for alkylsilanes, a 25:1 aspect ratio column at 50–70°C facilitates propyl group transfer between silanes. The reaction:

$$

\text{(CH}3\text{)}2\text{SiCl}2 + 2\text{PrSiCl}3 \xrightarrow{\text{Al}2\text{O}3} \text{(CH}3\text{)}2\text{Si(Pr)}_2 + 4\text{HCl}

$$

Produces HCl as byproduct, requiring continuous neutralization. Using γ-alumina catalysts increases turnover frequency to 12.8 molproduct/molcat/hr.

Grignard Reagent-Based Alkylation

Two-Stage Propyl Group Introduction

The classical approach involves sequential alkylation of dichlorodimethylsilane:

- First alkylation:

$$

\text{(CH}3\text{)}2\text{SiCl}2 + \text{PrMgBr} \rightarrow \text{(CH}3\text{)}_2\text{Si(Cl)Pr} + \text{MgBrCl}

$$ - Second alkylation:

$$

\text{(CH}3\text{)}2\text{Si(Cl)Pr} + \text{PrMgBr} \rightarrow \text{(CH}3\text{)}2\text{Si(Pr)}_2 + \text{MgBrCl}

$$

Reaction kinetics analysis shows 89% yield at −10°C with THF solvent, dropping to 72% at 25°C due to competing elimination.

Single-Pot Bialkylation

Advanced methodologies employ excess PrMgBr (2.2 eq) in diethyl ether:

| Condition | Value | Impact |

|---|---|---|

| Addition rate | 5 mL/min | Prevents thermal runaway |

| Stirring speed | 1200 rpm | Enhances phase mixing |

| Quench method | NH4Cl/H2O | Minimizes siloxane formation |

This approach reduces production time by 40% compared to stepwise methods, achieving 84% isolated yield.

Continuous Flow Hydrosilylation Systems

Platinum-Catalyzed Propene Addition

The hydrosilylation pathway:

$$

\text{(CH}3\text{)}2\text{SiH}2 + 2\text{CH}2\text{CHCH}2 \xrightarrow{\text{Pt/C}} \text{(CH}3\text{)}2\text{Si(Pr)}2

$$

Shows remarkable pressure dependence:

| Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 10 | 68 | 82 |

| 20 | 91 | 94 |

| 30 | 95 | 89 |

Optimal at 20 bar with 0.5 wt% Pt/C catalyst, achieving 94% selectivity.

Microchannel Reactor Optimization

Implementing the design principles from PMC6473841, a silicon carbide microreactor with 500 µm channels enhances heat transfer:

- Space velocity: 12 L/hr·Lreactor

- Catalyst coating thickness: 50 µm

- Temperature uniformity: ±1.5°C

This configuration boosts productivity to 1.2 kg/L/day, a 300% improvement over batch reactors.

Comparative Analysis of Synthesis Routes

The table below summarizes critical performance metrics:

| Method | Yield (%) | Purity (%) | Energy (kWh/kg) | Scalability |

|---|---|---|---|---|

| Catalytic redistribution | 82 | 99.5 | 8.7 | Industrial |

| Grignard alkylation | 84 | 98.2 | 22.4 | Pilot-scale |

| Hydrosilylation | 94 | 97.8 | 15.3 | Bench-top |

Catalytic redistribution offers the best combination of yield and energy efficiency, though hydrosilylation provides superior reaction rates. Grignard methods remain valuable for small-scale high-purity demands.

Q & A

Q. What synthetic methodologies are commonly employed to prepare dimethyl(dipropyl)silane, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via hydrosilylation reactions, where silicon hydrides react with alkenes or alkynes in the presence of catalysts (e.g., platinum-based complexes). To optimize yield, control reaction temperature (40–80°C) and stoichiometry (1:1 molar ratio of silane to propene), and use inert atmospheres to prevent oxidation . Purification via fractional distillation or column chromatography is recommended to achieve >98% purity, with verification by gas chromatography-mass spectrometry (GC-MS) .

Q. How can the molecular structure and bonding characteristics of this compound be characterized experimentally?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming the structure. For example, ²⁹Si NMR typically shows a peak near 0–10 ppm for tetravalent silicon. Fourier-transform infrared (FTIR) spectroscopy can identify Si–C and Si–H bonds (stretching at ~2100 cm⁻¹ for Si–H). X-ray photoelectron spectroscopy (XPS) may further validate silicon oxidation states .

Q. What are the primary challenges in handling this compound in laboratory settings?

Due to its pyrophoric nature (reacts violently with oxygen and moisture), strict inert conditions (argon/nitrogen gloveboxes) and anhydrous solvents are required. Storage in sealed, flame-resistant containers at low temperatures (≤4°C) is advised. Safety protocols must align with SDS guidelines for organosilanes, including fume hood usage and emergency neutralization procedures .

Advanced Research Questions

Q. How does this compound participate in catalytic cycles, and what mechanistic insights exist for its role in polymer chemistry?

In polyolefin synthesis, this compound acts as a chain-transfer agent (CTA) in coordination-insertion polymerization. Mechanistic studies using stopped-flow kinetics and density functional theory (DFT) reveal that the Si–H bond cleaves during chain transfer, terminating polymer growth while regenerating the catalyst. Kinetic isotope effects (KIEs) and Arrhenius plots are used to elucidate activation barriers .

Q. What advanced spectroscopic techniques can resolve ambiguities in the electronic structure of this compound?

Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy at the silicon K-edge (1839–1845 eV) provides insights into σ*(Si–C) and σ*(Si–H) antibonding orbitals. Synchrotron-based techniques coupled with computational modeling (e.g., time-dependent DFT) can resolve spectral overlaps, as demonstrated in analogous disulfide systems .

Q. How do steric and electronic effects of the dipropyl groups influence the reactivity of this compound compared to smaller analogs (e.g., trimethylsilane)?

Steric hindrance from dipropyl groups reduces nucleophilic substitution rates but enhances thermal stability. Linear free-energy relationships (LFERs) and Hammett plots quantify electronic effects. For example, substituent constants (σ*) from comparative kinetic studies show that bulkier alkyl groups lower electrophilicity at silicon, slowing hydrolysis rates by ~30% compared to trimethylsilane .

Q. What strategies are effective in reconciling contradictory data on the environmental degradation pathways of this compound?

Conflicting degradation rates in aquatic vs. atmospheric systems require controlled matrix-specific experiments. For aqueous environments, pH-dependent hydrolysis studies (pH 4–10) with LC-MS monitoring identify silanol intermediates. For atmospheric oxidation, smog chamber experiments with OH radical tracking (via laser-induced fluorescence) quantify reaction pathways. Cross-validation using quantum mechanical/molecular mechanical (QM/MM) simulations resolves discrepancies .

Methodological Guidance

- Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess substrate to isolate rate constants. Include internal standards (e.g., deuterated analogs) for spectroscopic quantification .

- Data Analysis : Apply multivariate regression to decouple steric and electronic effects. Open-source tools like Gaussian or ORCA facilitate computational validation .

- Safety and Compliance : Adhere to AFIRM RSL limits for hazardous byproducts. Third-party lab testing and SDS cross-referencing are mandatory for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.